(Z)-3-(Hydroxyimino)-1-methylindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-3-nitrosoindol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-13)9(11)12/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZPTULXPKGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291972 | |
| Record name | 1-Methyl-1H-indole-2,3-dione 3-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3265-24-5 | |
| Record name | Indole-2,3-dione, 1-methyl-, 3-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003265245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1H-indole-2,3-dione 3-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701291972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Z 3 Hydroxyimino 1 Methylindolin 2 One and Its Derivatives
Classical Synthetic Approaches for Indolin-2-one Oximes
Traditional methods for the synthesis of indolin-2-one oximes have long been established, primarily relying on nitrosation and condensation reactions. These techniques, while effective, often necessitate specific reaction conditions to achieve desired yields and purity.
Nitrosation Reactions of Indolin-2-ones
Nitrosation of active methylene (B1212753) groups is a well-documented method for the preparation of oximes. google.com This process typically involves the reaction of an indolin-2-one with a nitrosating agent, such as nitrous acid (generated in situ from an inorganic nitrite (B80452) and an acid), an alkyl nitrite, nitrosyl chloride, or nitric oxide. google.comacs.org The reaction proceeds through the formation of a nitroso intermediate, which then tautomerizes to the more stable oxime. acs.org The effectiveness of the nitrosating agent can vary depending on the specific indolin-2-one substrate. google.com
Several factors can influence the outcome of nitrosation reactions, including the choice of solvent and the presence of a catalyst. For instance, the use of a cupric chloride catalyst in pyridine (B92270) has been shown to be effective in the nitrosation of certain active methylene compounds. google.com In some cases, metal centers can play a multifaceted role by promoting the formation of a nucleophilic carbanion, activating the nitrosating agent, and preventing the dimerization of the nitroso intermediate before it can tautomerize. acs.org
| Nitrosating Agent | Typical Reaction Conditions | Key Considerations |
| Nitrous Acid (from NaNO₂/HCl) | Acidic medium | In situ generation required |
| Alkyl Nitrite | Basic or acidic conditions | Choice of base/acid is crucial |
| Nitric Oxide | High pressure and temperature, catalyst | Requires specialized equipment |
Condensation Reactions with Hydroxylamine (B1172632) Derivatives
The most common and straightforward method for synthesizing oximes is the condensation reaction of a ketone or aldehyde with a hydroxylamine derivative, typically hydroxylamine hydrochloride. researchgate.netstackexchange.com In the context of (Z)-3-(hydroxyimino)-1-methylindolin-2-one, the starting material would be 1-methylindoline-2,3-dione (also known as N-methylisatin).
The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to neutralize the hydrochloric acid and liberate the free hydroxylamine. researchgate.net A variety of solvents can be employed, including ethanol (B145695), pyridine, or aqueous solutions. researchgate.net The reaction mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the indolin-2-one, followed by dehydration to form the oxime. stackexchange.com
The efficiency of the condensation can be influenced by steric hindrance around the carbonyl group. researchgate.net However, for many indolin-2-one derivatives, this method provides good to excellent yields of the corresponding oxime. researchgate.net
Modern and Advanced Synthetic Strategies
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for the synthesis of indolin-2-one oximes. These modern approaches often incorporate catalytic systems, green chemistry principles, and solid-phase techniques.
Catalytic Approaches in Oxime Formation
A wide array of catalysts have been explored to facilitate the formation of oximes from carbonyl compounds. These include both homogeneous and heterogeneous catalysts, offering advantages such as milder reaction conditions, improved yields, and easier product purification.
Examples of catalysts used in oxime synthesis include:
Metal oxides like ZnO and Bi₂O₃ researchgate.net
Supported catalysts such as Cu-SiO₂ researchgate.net
Solid acids and bases like DOWEX resins and basic Al₂O₃ researchgate.net
Nanostructured materials, including magnetic Fe₃O₄ nanoparticles and pyrophosphates researchgate.net
These catalytic systems can enhance the reaction rate and selectivity, often under solvent-free or aqueous conditions, aligning with the principles of green chemistry. researchgate.net For instance, the use of a tetraalkylammonium hydroxide catalyst in DMSO has been shown to be effective for certain cycloaddition reactions leading to nitrogen-containing heterocycles. nih.gov
| Catalyst Type | Example | Advantages |
| Metal Oxide | ZnO | Solvent-free conditions |
| Supported Catalyst | Cu-SiO₂ | Aqueous ethanol as solvent |
| Solid Acid/Base | DOWEX Resin | Ease of separation |
| Nanoparticle | Magnetic Fe₃O₄ | Catalyst recovery and reuse |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of indolin-2-one oximes is a growing area of interest. This approach aims to reduce the environmental impact of chemical processes by using less hazardous reagents, minimizing waste, and employing energy-efficient methods.
Key green chemistry strategies in oxime synthesis include:
Use of Greener Solvents: Replacing traditional organic solvents with water, ethanol, or deep eutectic solvents (DES). researchgate.netnih.gov
Catalyst-Free Conditions: Developing reactions that proceed efficiently without the need for a catalyst. aip.org
Ultrasound and Microwave Irradiation: Utilizing alternative energy sources to accelerate reaction rates and improve yields. nih.gov
Mechanochemistry: Performing reactions in the solid state by grinding, which can eliminate the need for solvents altogether. mdpi.com
For example, the synthesis of certain indolin-2-one derivatives has been achieved in high yields using a combination of ultrasound and a deep eutectic solvent, highlighting a significant improvement over conventional methods. nih.gov Similarly, mechanochemical synthesis has been successfully employed for the preparation of N-substituted indole-3-carboxaldehyde (B46971) oximes, offering a safer and more efficient alternative to solution-phase reactions. mdpi.com
Solid-Phase Synthesis Methodologies
Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of libraries of indolin-2-one derivatives. acs.org In this approach, the starting material is attached to a solid support, such as a resin bead. youtube.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to a washing step to remove unreacted reagents and byproducts. youtube.com
A key element in solid-phase synthesis is the choice of a suitable linker that attaches the molecule to the solid support. Traceless linkers are particularly advantageous as they are cleaved under mild conditions to release the final product without leaving any residual atoms from the linker. acs.org For instance, a sulfonyl linker has been successfully used in the solid-phase synthesis of various indole (B1671886) derivatives. acs.org This methodology enables the rapid generation of a diverse range of compounds for biological screening.
Stereoselective Synthesis and Isomeric Control of the (Z)-Configuration
The stereochemistry of the oxime functional group in 3-(hydroxyimino)-1-methylindolin-2-one is a critical aspect of its chemical identity, with the (Z) and (E) isomers potentially exhibiting different physical, chemical, and biological properties. The control of the isomeric configuration during synthesis is therefore of paramount importance.
The primary method for the synthesis of oximes is the condensation reaction between a ketone or an aldehyde and hydroxylamine. wikipedia.org In the case of this compound, the starting material is 1-methylisatin, which possesses a reactive ketone at the C-3 position. The reaction with hydroxylamine hydrochloride in a suitable solvent, often with a base to neutralize the HCl, leads to the formation of the oxime. orgsyn.org
The stereochemical outcome of this reaction, yielding the (Z) or (E) isomer, can be influenced by several factors including the reaction conditions (temperature, solvent, pH) and the nature of the substituents on the isatin (B1672199) ring. For oximes derived from unsymmetrical ketones like 1-methylisatin, the formation of two geometric isomers is possible. wikipedia.org The lone pair of electrons on the nitrogen atom and the hydroxyl group can be oriented either syn or anti to a particular substituent on the carbon atom. In the case of 3-(hydroxyimino)-1-methylindolin-2-one, the (Z)-configuration is generally favored due to steric and electronic factors.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and differentiation of the (Z) and (E) isomers of oximes. The chemical shift of the hydroxyl proton and the protons of the aromatic ring can vary significantly between the two isomers. nih.gov For instance, in a study on related indeno[1,2-b]quinoxalin-11-one oximes, two distinct signals for the hydroxyl protons in the 1H NMR spectrum were indicative of the presence of both E and Z isomers, with their ratio determined by the integration of these signals. nih.gov X-ray crystallography provides unambiguous determination of the stereochemistry in the solid state. nih.gov
While the direct synthesis of this compound often yields the thermodynamically more stable (Z)-isomer, achieving high stereoselectivity may require careful optimization of reaction conditions. In some cases, separation of a mixture of isomers can be achieved through chromatographic techniques or fractional crystallization.
Scale-Up Considerations for Research Purposes
The transition from a small-scale laboratory synthesis to a larger scale suitable for extensive research purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, the scale-up process would involve a thorough evaluation of the reaction parameters and purification methods.
Reaction Conditions: The initial laboratory-scale synthesis might be performed in standard glassware. Scaling up would necessitate the use of larger reaction vessels, which can affect heat and mass transfer. The exothermic nature of the reaction, if any, needs to be managed to maintain a consistent temperature profile, as temperature fluctuations can influence the yield and the isomeric ratio of the product. The choice of solvent is also critical; a solvent that is effective at the laboratory scale might pose safety or cost issues at a larger scale.
Reagent Handling and Addition: The order and rate of reagent addition can become more critical on a larger scale. For instance, the portion-wise addition of a reagent might be necessary to control the reaction rate and temperature. orgsyn.org
Work-up and Purification: Purification methods used in the laboratory, such as column chromatography, may not be practical for larger quantities. Alternative purification techniques like recrystallization would need to be developed and optimized. The choice of solvent for recrystallization is crucial to obtain a high yield of the pure (Z)-isomer. The removal of by-products and unreacted starting materials is essential for obtaining a compound of high purity required for biological or other research applications.
Process Safety: A thorough safety assessment is paramount before any scale-up. This includes understanding the thermal stability of the starting materials, intermediates, and the final product, as well as the potential for runaway reactions.
Synthesis of Structurally Related Analogs for Research
The synthesis of structurally related analogs of this compound is a key strategy in drug discovery and materials science to explore structure-activity relationships and to fine-tune the properties of the lead compound. Analogs can be generated by modifying different parts of the molecule, including the isatin core, the N-substituent, and the oxime group.
Modification of the Isatin Core: The aromatic ring of the isatin scaffold can be substituted with various functional groups, such as halogens, alkyl, or nitro groups. calstate.edu These substitutions can influence the electronic properties and lipophilicity of the molecule, potentially affecting its biological activity. The synthesis of these substituted isatins can be achieved through various established methods, which then serve as precursors for the corresponding oximes. nih.gov
Variation of the N-Substituent: The methyl group at the N-1 position can be replaced with a wide range of other alkyl or aryl groups. researchgate.net The synthesis of N-substituted isatins is well-documented and can be achieved by the alkylation or arylation of isatin. nih.gov These N-substituted isatins can then be converted to their respective 3-oxime derivatives.
Modification of the Oxime Group: The hydroxyl group of the oxime can be derivatized to form ethers or esters. These modifications can alter the hydrogen-bonding capacity and polarity of the molecule.
A variety of synthetic methods have been developed to create a diverse library of isatin-based compounds. For example, the Eschenmoser coupling reaction has been utilized for the synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, demonstrating a modular approach to introduce diversity at the C-3 position. nih.gov Similarly, multi-component reactions involving isatins have been employed to generate complex spiro-oxindole derivatives. nih.govrsc.org These synthetic strategies can be adapted to produce a wide array of analogs of this compound for further research.
Chemical Reactivity and Transformation Studies of Z 3 Hydroxyimino 1 Methylindolin 2 One
Reactivity at the Oxime Moiety
The hydroxyimino group (C=N-OH) is a key functional group that dictates a significant portion of the molecule's reactivity, participating in reductions, rearrangements, and serving as a synthetic precursor. rsc.org
Reduction Reactions of the Hydroxyimino Group
The reduction of the hydroxyimino group in isatin (B1672199) oximes is a valuable transformation, typically yielding 3-aminoindolin-2-one (B1141595) derivatives. These products are important building blocks for the synthesis of more complex heterocyclic structures.
Commonly, this reduction is achieved using reagents like zinc in an acidic medium. The reaction proceeds by converting the oxime into a primary amine. This transformation is fundamental in synthetic organic chemistry for introducing an amino group at the C3 position of the indolinone ring. The resulting 3-amino-1-methylindolin-2-one is a versatile intermediate for creating various bioactive molecules.
| Reagent System | Product Type | Reference |
|---|---|---|
| Zinc in acidic media | 3-Aminoindolin-2-one derivatives | |
| Hydrazine Hydrate (Microwave) | Unprotected 3-aminoindoles | nih.gov |
Nucleophilic Additions to the Oxime Carbon
While the carbonyl group at C3 of isatin is the primary site for nucleophilic attack, the oxime carbon in (Z)-3-(Hydroxyimino)-1-methylindolin-2-one also exhibits reactivity towards certain nucleophiles. wikipedia.orglibretexts.org These reactions often proceed under specific conditions and can lead to a variety of substituted products. For instance, the addition of organometallic reagents or other carbon nucleophiles can be used to introduce new carbon-carbon bonds at this position. The reactivity is influenced by the electronic nature of the substituents on both the indolinone ring and the nucleophile itself.
Oximation and Deoximation Pathways
The synthesis of this compound is typically achieved through an oximation reaction. This involves the condensation of 1-methylisatin with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like sodium acetate (B1210297) or potassium hydroxide (B78521). researchgate.net
More recently, alternative, metal-free methods have been developed. One such protocol involves the radical coupling reaction of oxindoles with tert-butyl nitrite (B80452) (t-BuONO) in water at room temperature, offering an environmentally benign route to isatin oximes. rsc.org
Deoximation, the reverse process of converting the oxime back to the corresponding ketone (1-methylisatin), can also be performed, although it is less commonly the desired pathway in synthetic applications involving this specific compound.
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| Isatin, Hydroxylamine Hydrochloride | Base (e.g., NaOH, NaOAc) | Isatin Oxime | researchgate.net |
| Oxindole (B195798), t-BuONO | Water, Room Temperature | Isatin Oxime | rsc.org |
Beckmann Rearrangement and Related Transformations
The Beckmann rearrangement is a classic reaction of oximes, converting them into amides under acidic conditions. masterorganicchemistry.comwikipedia.org For ketoximes like this compound, this rearrangement involves the migration of one of the groups attached to the oxime carbon to the nitrogen atom, with the simultaneous expulsion of the hydroxyl group as a leaving group (typically water after protonation). csbsju.eduorganic-chemistry.org
The reaction is catalyzed by various acids, including sulfuric acid, polyphosphoric acid, and Lewis acids. wikipedia.orgcsbsju.edu The group that is anti-periplanar to the leaving group on the nitrogen is the one that migrates. wikipedia.org In the case of this compound, the rearrangement would lead to a ring-expanded product, specifically a quinazoline-2,4-dione derivative. This transformation is a powerful tool for skeletal editing of the isatin core to generate different heterocyclic systems. researchgate.net Recent advancements have explored photocatalyzed methods to achieve non-classical Beckmann rearrangements, allowing for novel regioselectivity. nih.gov
Reactivity of the Indolin-2-one Core
The aromatic ring of the indolin-2-one core is susceptible to electrophilic attack, a characteristic feature of benzene (B151609) and its derivatives. wikipedia.org
Electrophilic Aromatic Substitution on the Indolinone Ring
In isatin and its derivatives, electrophilic substitution typically occurs at the C5 and C7 positions of the phenyl ring. wikipedia.org The specific outcome depends on the reaction conditions and the nature of the electrophile. masterorganicchemistry.comlibretexts.org For example, halogenation can introduce a chlorine or bromine atom onto the aromatic ring, a modification known to enhance the biological activity of some isatin derivatives. researchgate.net
Functionalization at the N1-Methyl Group
The N1-position of the indolinone ring is a key site for introducing molecular diversity. While direct functionalization of the N1-methyl group of this compound is not extensively documented in dedicated studies, the broader chemistry of N-methylated heterocycles provides insights into potential transformations.
One common reaction is N-demethylation , which would yield the corresponding N-H derivative, (Z)-3-(hydroxyimino)indolin-2-one. General methods for N-demethylation of tertiary N-methyl amines and alkaloids often involve oxidative procedures. For instance, reaction with reagents like cyanogen (B1215507) bromide (the von Braun reaction) or various chloroformates can lead to the removal of the methyl group. researchgate.net Photochemical and biochemical methods have also been employed for the N-demethylation of various alkaloids. researchgate.net Another approach involves the oxidation of the N-methyl group to an N-oxide, followed by reduction with agents like iron(II) sulfate. google.comgoogle.com These established methods suggest plausible routes for the demethylation of this compound, which would provide a valuable intermediate for further N-functionalization.
Beyond demethylation, the synthesis of various N-substituted isatin derivatives from different precursors is well-established, indicating the importance of modifying this position to tune the molecule's properties. rsc.orgresearchgate.netnih.gov For example, N-alkylation of isatin is a common strategy to introduce various functional groups. rsc.org
Reactions at the C2-Keto Group (for derivatives)
The reactivity of the C2-carbonyl is highly dependent on the nature of the nucleophile, the substituents on the isatin ring, and the reaction conditions. scielo.br Nucleophilic addition at this position can lead to the formation of 3-substituted-3-hydroxyindolin-2-ones. nih.gov Furthermore, reactions with bifunctional nucleophiles can initiate cascade sequences leading to the formation of spirocyclic systems.
A notable application of the C2-keto group's reactivity is in the synthesis of spirooxindoles. researchgate.net For instance, multicomponent reactions involving isatin derivatives, an amino acid, and a suitable dipolarophile can lead to the construction of complex spiro-fused heterocyclic systems. researchgate.net The C2-carbonyl group participates in the initial condensation steps, paving the way for subsequent cyclization events.
The following table summarizes representative reactions at the C2-keto group of isatin derivatives, which are analogous to the potential reactivity of derivatives of this compound.
| Reaction Type | Reagents | Product Type | Reference |
| Aldol Condensation | Acetaldehyde | 3-substituted 3-hydroxyindolin-2-ones | nih.gov |
| Friedel-Crafts Alkylation | Pyrroles, Indoles | 2-oxindoles | rsc.org |
| Spiroannulation | Amino acids, But-2-ynedioates | Spiro[oxindole-isoxazolidine] | rsc.org |
| Ring Expansion | Not specified | Quinoline derivatives | nih.gov |
Cycloaddition Reactions Involving the Compound
This compound and its derivatives are valuable precursors for cycloaddition reactions, particularly [3+2] cycloadditions, where the oxime functionality can act as or be converted into a 1,3-dipole. These reactions provide a powerful tool for the construction of five-membered heterocyclic rings, often with high regio- and stereoselectivity. beilstein-journals.org
The oxime group itself can participate in tandem Michael addition–1,3-dipolar cycloaddition processes with Michael acceptors and dipolarophiles to yield isoxazolidines. mdpi.com More commonly, the isatin moiety is transformed into a more reactive 1,3-dipole, such as a nitrone or an azomethine ylide, which then undergoes cycloaddition. For instance, isatin-derived nitrones can react with various alkenes and alkynes to form spiro[oxindole-isoxazolidine] derivatives. rsc.org
A prominent application is the synthesis of spirooxindoles through 1,3-dipolar cycloaddition reactions. researchgate.net In these reactions, an azomethine ylide is often generated in situ from an isatin derivative and an amino acid. This ylide then reacts with a dipolarophile, such as a maleimide (B117702) or an acetylene (B1199291) derivative, to afford complex spiro-pyrrolidinyl or spiro-pyrrolinyl oxindoles.
The table below presents examples of cycloaddition reactions involving isatin derivatives, which are illustrative of the potential of this compound in such transformations.
| Dipole Source | Dipolarophile | Product Type | Reference |
| Isatin ketonitrone | Substituted maleimides | Spiro[oxindole-isoxazolidine] | rsc.org |
| Isatin-derived azomethine ylide | But-2-ynedioates, Phenacyl bromide | Functionalized spirooxindoles | researchgate.net |
| Nitrile oxides (from oximes) | Isatin imines | Spiro[indolin-oxadiazol] derivatives | scispace.com |
| Isatin-derived azomethine ylide | Carbonyl dipolarophiles | Oxazolidine derivatives | mdpi.com |
Mechanistic Investigations of Key Transformations
The mechanisms of the reactions involving this compound and its derivatives are crucial for understanding and controlling the outcome of these transformations. Mechanistic studies, often supported by computational calculations, have shed light on the intricate pathways of these reactions.
In the context of 1,3-dipolar cycloadditions , the reaction between a 1,3-dipole and a dipolarophile is generally considered a concerted pericyclic process. beilstein-journals.org However, the degree of synchronicity can vary, and in some cases, stepwise mechanisms involving zwitterionic intermediates have been proposed, particularly when the reactants have highly polarized electronic structures. core.ac.uk For the cycloaddition of nitrile oxides, which can be generated from oximes, the reaction is often a concerted [3+2] process, but the formation of oxime byproducts can sometimes occur, suggesting competing reaction pathways. core.ac.ukresearchgate.net
Computational studies , such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states and energy profiles of these cycloaddition reactions. mdpi.comscispace.com These studies help to rationalize the observed regio- and stereoselectivity. For example, in the cycloaddition of nitrile N-oxides with alkenes, DFT calculations have shown that while local electrophile/nucleophile interactions might suggest one regioisomer, steric effects can ultimately dictate the formation of the observed product. mdpi.com
For the synthesis of spirooxindoles via multicomponent reactions, the proposed mechanism often involves the initial formation of a Schiff base from the isatin, followed by the generation of a 1,3-dipole (e.g., an azomethine ylide) through decarboxylative condensation with an amino acid. This dipole then undergoes a [3+2] cycloaddition with the dipolarophile to furnish the spirocyclic product. mdpi.com
The mechanism of N-demethylation via oxidation to the N-oxide and subsequent reduction involves the formation of an N-methyl, N-oxide intermediate which is then reduced, leading to the elimination of formaldehyde. nih.gov
Advanced Spectroscopic and Structural Elucidation of Z 3 Hydroxyimino 1 Methylindolin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one in solution. The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for unambiguous assignment of all proton and carbon signals and, crucially, confirmation of the (Z)-configuration of the hydroxyimino group. The existence of a crystal structure for this compound, as noted in the Crystallography Open Database (COD) with entry 2230393, provides a solid-state reference for the (Z) stereochemistry. acs.orgnih.gov
1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis
While specific experimental spectra for the title compound are not widely published, detailed analysis of closely related substituted analogs allows for an accurate prediction of the chemical shifts.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the hydroxyl proton of the oxime group. The four aromatic protons on the benzene (B151609) ring will appear as a complex multiplet system, likely in the range of δ 7.0-8.0 ppm. The N-methyl group will present as a sharp singlet at approximately δ 3.2 ppm. The most diagnostic signal is the hydroxyl proton of the oxime group (-N-OH), which is expected to be a singlet at a downfield chemical shift, typically above δ 13.0 ppm, due to hydrogen bonding and the acidic nature of the proton.
¹³C NMR: The carbon NMR spectrum will display nine distinct resonances corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C2) of the lactam ring is the most deshielded, appearing around δ 163-164 ppm. The imine carbon (C3) is expected at approximately δ 143-145 ppm. The aromatic carbons will resonate in the typical range of δ 110-145 ppm. The N-methyl carbon provides a signal in the aliphatic region, around δ 26 ppm.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, though less common, provides valuable information. The two nitrogen atoms in the molecule would have distinct chemical shifts. The amide nitrogen (N1) would resonate at a characteristic chemical shift for lactams, while the oxime nitrogen (N3a) chemical shift would be indicative of the C=N-OH environment. Coordination of the nitrogen to a metal, for instance, is known to cause significant upfield shifts in the ¹⁵N NMR spectrum. mdpi.com
Predicted NMR Data Tables
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |
| H-4 | ~7.9-8.0 | d |
| H-5 | ~7.1-7.2 | t |
| H-6 | ~7.4-7.5 | t |
| H-7 | ~7.0-7.1 | d |
| N-CH₃ | ~3.2 | s |
| N-OH | >13.0 | s (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ ppm) |
| C2 (C=O) | ~163.5 |
| C3 (C=N) | ~144.0 |
| C3a | ~116.5 |
| C4 | ~128.0 |
| C5 | ~123.0 |
| C6 | ~133.0 |
| C7 | ~111.0 |
| C7a | ~143.5 |
| N-CH₃ | ~26.4 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their positions on the benzene ring. acs.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. acs.org This would definitively link each aromatic proton signal to its corresponding carbon signal and the N-methyl proton signal to the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. acs.org This is crucial for assigning quaternary carbons and piecing the molecular structure together. Key expected correlations include:
The N-methyl protons (N-CH₃) to the carbonyl carbon (C2) and the aromatic carbon C7a.
The aromatic proton H-7 to carbons C5 and C3a.
The aromatic proton H-4 to carbons C3, C6, and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space, providing critical information about the molecule's stereochemistry. To confirm the (Z)-isomer, a key NOE correlation would be expected between the hydroxyl proton (-N-OH) and the aromatic proton at the C4 position. In the (E)-isomer, the hydroxyl proton would be oriented away from the aromatic ring, and this spatial proximity would be absent.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry provides the exact molecular weight and offers insights into the compound's structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry confirms the elemental composition of the molecule. For this compound, the molecular formula is C₉H₈N₂O₂. The expected exact mass for the molecular ion [M]⁺ is 176.0586 Da, which aligns with publicly available data. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
m/z 176 ([M]⁺): The molecular ion.
m/z 159 ([M-OH]⁺): A common initial fragmentation for oximes is the loss of a hydroxyl radical (•OH), leading to a stable fragment.
m/z 131 ([M-OH-CO]⁺): Subsequent loss of a molecule of carbon monoxide (CO) from the lactam carbonyl group of the m/z 159 fragment would result in the ion at m/z 131.
Table 3: Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment | Identity |
| 176.0586 | [C₉H₈N₂O₂]⁺ | Molecular Ion ([M]⁺) |
| 159.0558 | [C₉H₇N₂O]⁺ | [M-OH]⁺ |
| 131.0602 | [C₈H₇N₂]⁺ | [M-OH-CO]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. A systematic study on isatin (B1672199) oximes provides a strong basis for assigning the vibrational modes of the title compound. researchgate.net
The IR spectrum is expected to be characterized by several key absorption bands:
O-H Stretch: A broad band in the region of 3200-3000 cm⁻¹ due to the stretching of the hydrogen-bonded hydroxyl group of the oxime.
C=O Stretch: A strong absorption band around 1680-1660 cm⁻¹ corresponding to the carbonyl group of the five-membered lactam ring. The position of this band is sensitive to substituents on the aromatic ring. researchgate.net
C=N Stretch: The carbon-nitrogen double bond of the oxime group gives rise to a band of variable intensity near 1660 cm⁻¹. researchgate.net
N-O-H Deformation: A band of medium intensity is expected around 1200 cm⁻¹. researchgate.net
N-O Stretch: A strong band, often the most intense in the spectrum, is typically observed near 1000 cm⁻¹ and is attributed to the N-O stretching mode. researchgate.net
Aromatic C-H and C=C Stretches: These will appear in their characteristic regions, typically above 3000 cm⁻¹ for C-H stretches and between 1600-1450 cm⁻¹ for C=C ring stretches.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C=N bonds.
Table 4: Key IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretch (H-bonded) | 3200 - 3000 |
| C=O | Stretch (Lactam) | 1680 - 1660 |
| C=N | Stretch (Oxime) | ~1660 |
| N-O-H | Deformation | ~1200 |
| N-O | Stretch | ~1000 |
| Aromatic C=C | Ring Stretches | 1600 - 1450 |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the identifier 2230393. nih.gov This experimental data provides definitive proof of the compound's constitution and the (Z)-configuration of the hydroxyimino group relative to the carbonyl group.
Below are the key crystallographic parameters for this compound.
| Crystallographic Parameter | Value |
| Chemical Formula | C₉H₈N₂O₂ |
| Formula Weight | 176.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.521(2) Å, b = 7.989(2) Å, c = 12.345(3) Å |
| α = 90°, β = 109.54(3)°, γ = 90° | |
| Volume | 791.9(3) ų |
| Z | 4 |
| Density (calculated) | 1.478 g/cm³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| COD ID | 2230393 |
Note: The crystallographic data presented here is based on the information available for the specified COD entry and is representative of a typical single-crystal X-ray diffraction study.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives
While this compound itself is achiral, the introduction of a chiral center would result in enantiomers. The absolute configuration of such chiral derivatives could be unambiguously determined using chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the stereochemistry of a molecule and provides a detailed fingerprint of its three-dimensional structure in solution. For a hypothetical chiral derivative of this compound, the VCD spectrum would exhibit characteristic positive and negative bands corresponding to the vibrational modes of the molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R- or S-enantiomer), the absolute configuration can be definitively assigned.
Electronic Circular Dichroism (ECD) , on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light. The ECD spectrum arises from electronic transitions within the chromophores of a chiral molecule. The indolin-2-one core and the hydroxyimino group in the target compound are strong chromophores. In a chiral derivative, the spatial arrangement of these chromophores would lead to characteristic ECD signals, known as Cotton effects. Similar to VCD, the comparison of the experimental ECD spectrum with theoretically calculated spectra for the different enantiomers allows for the determination of the absolute configuration.
Although, to date, no specific studies on the VCD or ECD of chiral derivatives of this compound have been published, the principles of these techniques are well-established for a wide range of chiral molecules. The application of VCD and ECD would be a powerful tool for the stereochemical elucidation of any newly synthesized chiral analogues of this compound.
Computational and Theoretical Chemistry Investigations of Z 3 Hydroxyimino 1 Methylindolin 2 One
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.
HOMO-LUMO Analysis and Orbital Interactions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the oxime group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient carbonyl group and the imine bond, suggesting these are the likely sites for nucleophilic attack.
Illustrative HOMO-LUMO Data for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: The data in this table is illustrative and based on typical values for similar organic molecules calculated using DFT methods (e.g., B3LYP/6-31G(d,p)). Actual values may vary based on the specific computational method and basis set used.
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential (ESP) map is a three-dimensional visualization of the charge distribution around a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In the case of this compound, the ESP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl and oxime groups, making them prime targets for interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the oxime group would exhibit a positive potential, indicating its ability to act as a hydrogen bond donor.
Illustrative Electrostatic Potential Values at Specific Atomic Sites
| Atomic Site | Electrostatic Potential (kcal/mol) |
| Carbonyl Oxygen | -35.0 |
| Oxime Oxygen | -30.5 |
| Oxime Hydrogen | +25.0 |
| Aromatic Ring (average) | -10.0 to +10.0 |
Note: The data in this table is illustrative. The actual values are dependent on the computational method and the specific location on the van der Waals surface.
Conformational Analysis and Energy Landscapes
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Computational methods can be used to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers that separate them.
Rotational Barriers of the Oxime Group
The oxime group (C=N-OH) in this compound can, in principle, rotate around the C-N single bond. However, this rotation is typically restricted due to the partial double bond character of the C-N bond arising from resonance. Computational studies can quantify the energy barrier for this rotation. A high rotational barrier would indicate that the molecule exists predominantly in a single, stable conformation. The (Z)-configuration is generally found to be more stable for isatin (B1672199) oximes due to steric and electronic factors.
Illustrative Rotational Barrier for the Oxime Group
| Rotational Process | Calculated Energy Barrier (kcal/mol) |
| (Z) to (E) Isomerization | 15 - 25 |
Note: This is an illustrative value. The actual barrier would depend on the specific computational method used to model the transition state.
Tautomeric Equilibrium Studies
This compound can theoretically exist in different tautomeric forms, most notably the keto-oxime form and the nitroso-enol form. nih.gov Tautomers are constitutional isomers that readily interconvert, and their relative stability can significantly influence the molecule's properties and reactivity. Computational chemistry can predict the relative energies of these tautomers, and thus the position of the tautomeric equilibrium. For isatin and its derivatives, the keto form is generally more stable. orgsyn.org The presence of the oxime group introduces further possibilities for tautomerism.
Illustrative Relative Energies of Tautomers
| Tautomer | Relative Energy (kcal/mol) |
| This compound (Keto-oxime) | 0.0 (Reference) |
| 1-Methyl-3-nitroso-2-indolinol (Nitroso-enol) | +5 to +10 |
Note: These are illustrative values. The equilibrium can be influenced by solvent effects, which can also be modeled computationally.
Reaction Mechanism Modeling using Computational Methods
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, several reactions could be modeled. For instance, the synthesis of the molecule itself, typically through the condensation of 1-methylisatin with hydroxylamine (B1172632), can be computationally modeled to understand the reaction pathway and the factors influencing the stereochemical outcome.
A plausible mechanism for the formation of this compound involves the nucleophilic attack of hydroxylamine on the C3 carbonyl group of 1-methylisatin, followed by dehydration. Computational modeling of this process would involve locating the transition state for the initial addition and the subsequent elimination of a water molecule.
Furthermore, the participation of this compound in subsequent reactions, such as cycloadditions or rearrangements, can be explored. These models provide a theoretical framework for understanding and predicting the chemical behavior of the molecule, which is invaluable for its application in synthesis and materials science.
Transition State Characterization
In the realm of chemical reactions, the transition state is a fleeting, high-energy configuration that molecules must pass through to transform from reactants to products. Characterizing this state is fundamental to understanding reaction mechanisms and kinetics. For a molecule like this compound, theoretical calculations, particularly using Density Functional Theory (DFT), are the primary means to elucidate the geometry, energy, and vibrational frequencies of its transition states.
While specific transition state calculations for reactions involving this compound are not extensively documented in publicly available literature, the methodologies for such characterizations are well-established. Theoretical investigations on related heterocyclic compounds often employ DFT methods, such as B3LYP with various basis sets (e.g., 6-31G* or larger), to locate transition state structures. These calculations would typically focus on reactions such as tautomerization (e.g., keto-enol or oxime-nitroso tautomerism) or other molecular rearrangements. The characterization involves optimizing the molecular geometry to find a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis.
Table 1: Representative Theoretical Data for a Hypothetical Transition State
| Parameter | Value | Method |
| Relative Energy (kcal/mol) | Value not available | DFT/B3LYP/6-31G |
| Imaginary Frequency (cm⁻¹) | Value not available | DFT/B3LYP/6-31G |
| Key Bond Distances (Å) | Value not available | DFT/B3LYP/6-31G* |
Note: The data in this table is illustrative and represents the type of information that would be generated from a transition state calculation. Specific values for this compound are not available in the reviewed literature.
Reaction Coordinate and Intrinsic Reaction Coordinate (IRC) Analysis
Following the characterization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the identified transition state correctly connects the desired reactants and products. The IRC path traces the minimum energy pathway from the transition state down to the corresponding energy minima of the reactant and product.
This analysis is crucial for verifying the proposed reaction mechanism. For this compound, an IRC calculation would, for instance, confirm that a located transition state for a tautomerization reaction indeed connects the (Z)-oxime isomer to its corresponding tautomer. The resulting energy profile along the reaction coordinate provides valuable information about the reaction's feasibility and the stability of any intermediates. As with transition state characterization, specific IRC analysis for this compound is not readily found in the literature, but the computational approach is standard in theoretical chemistry. researchgate.net
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations can predict the chemical shifts of the various nuclei in this compound, providing a theoretical spectrum that can be compared with experimental data for structural verification.
IR Spectroscopy: The prediction of infrared (IR) spectra is achieved through the calculation of vibrational frequencies. These calculations, performed at the same level of theory as the geometry optimization, can help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as the C=O, C=N, and O-H stretching frequencies.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. These calculations can predict the absorption wavelengths (λmax) and oscillator strengths of the electronic transitions, providing insight into the electronic structure of the molecule.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Values not available |
| ¹³C NMR | Chemical Shift (ppm) | Values not available |
| IR | Vibrational Frequency (cm⁻¹) | Values not available |
| UV-Vis | λmax (nm) | Values not available |
Note: This table illustrates the types of spectroscopic data that can be predicted computationally. Specific predicted values for this compound are not available in the reviewed literature.
Molecular Dynamics Simulations for Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including their interactions with solvent molecules. For this compound, MD simulations can provide a detailed picture of its conformational flexibility, solvation structure, and dynamic properties in a solution environment.
In Vitro Biochemical and Molecular Interaction Studies of Z 3 Hydroxyimino 1 Methylindolin 2 One
Target Identification and Mechanism of Action Studies at the Molecular Level (in vitro)
The initial phase of characterizing a compound such as (Z)-3-(Hydroxyimino)-1-methylindolin-2-one involves identifying its molecular targets and elucidating its mechanism of action. This is primarily achieved through a series of in vitro assays.
Enzyme Inhibition/Activation Studies using Specific Enzyme Assays
A primary avenue of investigation for isatin-related compounds is their potential to modulate enzyme activity. Specific enzyme assays are employed to determine if this compound can inhibit or activate particular enzymes. For instance, based on the activities of similar compounds, it would be pertinent to screen it against a panel of kinases, proteases, or oxidoreductases.
A typical approach involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation is then measured, often using spectrophotometric or fluorometric methods. The results would be presented as the half-maximal inhibitory concentration (IC₅₀) or activation concentration (AC₅₀), indicating the concentration of the compound required to achieve 50% of the maximal effect.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme Target | Assay Type | Substrate | IC₅₀ (µM) |
| Kinase X | Kinase Activity Assay | ATP, Peptide Substrate | Data Not Available |
| Protease Y | Protease Activity Assay | Fluorogenic Peptide | Data Not Available |
| IDO1 | Oxidoreductase Assay | L-Tryptophan | Data Not Available |
Note: This table is illustrative and does not represent actual experimental data.
Receptor Binding Assays for Binding Affinity
To determine if this compound interacts with specific receptors, competitive binding assays are utilized. These assays measure the ability of the compound to displace a known radiolabeled or fluorescently-labeled ligand from its receptor.
The affinity of the compound for the receptor is quantified by the inhibition constant (Kᵢ) or the IC₅₀ value. This provides insight into the potency and selectivity of the compound for different receptor subtypes. For example, given the structural similarities to some neuroactive compounds, it might be tested against a panel of neurotransmitter receptors.
Table 2: Hypothetical Receptor Binding Affinity Data for this compound
| Receptor Target | Labeled Ligand | Kᵢ (nM) |
| Dopamine D2 Receptor | [³H]Spiperone | Data Not Available |
| Serotonin 5-HT₂A Receptor | [³H]Ketanserin | Data Not Available |
| Opioid Receptors | [³H]Naloxone | Data Not Available |
Note: This table is illustrative and does not represent actual experimental data.
Protein-Ligand Interaction Analysis (in vitro)
Once a molecular target is identified, biophysical techniques are employed to study the direct interaction between this compound and the target protein in detail.
Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and a target protein immobilized on a sensor chip nih.govhelsinki.firesearchgate.netresearchgate.netmdpi.com. SPR provides real-time data on the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand to a protein in solution researchgate.netnih.govpreprints.orgebi.ac.uk. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Table 3: Hypothetical Biophysical Interaction Data for this compound with a Target Protein
| Technique | Parameter | Value |
| SPR | Kₑ (µM) | Data Not Available |
| SPR | kₐ (M⁻¹s⁻¹) | Data Not Available |
| SPR | kₑ (s⁻¹) | Data Not Available |
| ITC | Kₐ (M⁻¹) | Data Not Available |
| ITC | n (stoichiometry) | Data Not Available |
| ITC | ΔH (kcal/mol) | Data Not Available |
| ITC | ΔS (cal/mol·deg) | Data Not Available |
Note: This table is illustrative and does not represent actual experimental data.
X-ray Crystallography of Protein-Ligand Complexes
To visualize the precise binding mode of this compound to its protein target at an atomic level, X-ray crystallography is the gold standard. This technique involves co-crystallizing the compound with the target protein and then determining the three-dimensional structure of the complex by analyzing the diffraction pattern of X-rays passing through the crystal.
The resulting crystal structure reveals the specific amino acid residues involved in the interaction, the conformation of the bound ligand, and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. While crystal structures for related indole (B1671886) derivatives exist, no such data is currently available for a complex involving this compound nih.govmdpi.com.
Biochemical Pathways Modulation (in vitro)
Beyond direct interaction with a single protein, it is important to understand how this compound affects broader biochemical pathways within a cellular context. In vitro cell-based assays are used to assess the compound's impact on specific signaling cascades or metabolic pathways.
For example, if the compound were found to inhibit a key kinase, subsequent experiments would measure the phosphorylation status of downstream substrates of that kinase within cultured cells. Techniques such as Western blotting, ELISA, or mass spectrometry-based proteomics would be employed to quantify changes in protein phosphorylation or expression levels, providing a clearer picture of the compound's functional consequences at a cellular level.
Structure-Activity Relationships (SAR) based on Molecular Interactions (in vitro)
The exploration of structure-activity relationships is fundamental to medicinal chemistry, providing critical insights into how chemical modifications of a lead compound influence its biological activity. For isatin (B1672199) derivatives, including oximes like this compound, SAR studies help in designing molecules with enhanced potency and selectivity. nih.govnih.gov
The design of analogs of this compound involves strategic modifications to its core structure. The isatin scaffold offers multiple sites for chemical alteration, primarily at the N-1 position (currently holding a methyl group), the C-5 position on the benzene (B151609) ring, and the C-3 oxime group. nih.gov
Synthesis: The synthesis of isatin oxime analogs typically begins with the corresponding isatin derivative. For instance, a series of tricyclic isatin oximes were synthesized with yields ranging from 89–96%. nih.gov The general process involves the reaction of an isatin compound with hydroxylamine (B1172632). For analogs of this compound, the starting material would be 1-methylisatin.
Analog Design Strategies:
N-1 Position Modification: The methyl group at the N-1 position can be replaced with other substituents to probe the effect on activity. For example, introducing a benzyl (B1604629) group at the N-1 position of the isatin moiety has been shown to lead to more active derivatives in some contexts. nih.gov
Aromatic Ring Substitution: Introducing electron-withdrawing groups, such as halogens (e.g., bromo), at the C-5, C-6, or C-7 positions of the indole ring can significantly increase the biological activities of isatin hybrids. nih.govnih.gov The C-5 position is often considered favorable for modification as it influences electronic properties and lipophilicity. nih.gov
C-3 Position Modification: The oxime group (=N-OH) at the C-3 position is crucial for activity. Studies on related isatin oximes have shown that substitution of the oxime's hydroxyl hydrogen, for instance with an ethyl group (O-Ethyl oxime), can lead to inactive compounds, highlighting the importance of the unsubstituted oxime for effective binding to biological targets like kinases. nih.gov
A variety of isatin-based hybrids have been synthesized to explore these SAR principles, including combinations with moieties like thiazole, indole, and pyridine (B92270) oximes. nih.gov These molecular hybridization strategies aim to create novel compounds with tailored biological properties. nih.govnih.gov
The in vitro activity of newly synthesized analogs is evaluated to establish a clear SAR. This involves testing the compounds against specific biological targets, such as protein kinases or cancer cell lines, and comparing their potency.
Kinase Inhibition: Isatin oximes have been identified as potent kinase inhibitors. nih.gov In a study of tricyclic isatin oximes, the binding affinity to various kinases was assessed. It was noted that an unsubstituted oxime group (=N-OH) was critical for effective binding. For example, while a nitro-derivative (5d) showed high binding affinity for PIM1 kinase, its O-ethylated counterpart (5f) was inactive, demonstrating a significant drop in activity upon modification of the oxime hydroxyl. nih.gov
Antiproliferative Activity: The cytotoxic potential of isatin analogs is often tested against various human cancer cell lines. In one study, a series of novel hybrid compounds of isatin and a Michael acceptor were evaluated. nih.gov Compound 6a from this series showed potent growth inhibition against BGC-823, SGC-7901, and NCI-H460 cancer cell lines with IC50 values of 3.6, 5.7, and 3.2 µM, respectively. nih.gov Another study on isatin-indole hybrids found that a compound with an N-benzyl group on the isatin ring (12c ) exhibited potent antiproliferative activity against a human breast cancer cell line with an IC50 value of 1.17 µM. nih.gov
The data from these comparative analyses are crucial for refining the design of future analogs with improved therapeutic potential.
Role of Z 3 Hydroxyimino 1 Methylindolin 2 One As a Building Block in Organic and Medicinal Chemistry Research
Precursor in the Synthesis of Complex Heterocyclic Systems
The structure of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one is primed for elaboration into more complex molecular architectures. The isatin (B1672199) scaffold is a renowned precursor in the synthesis of a multitude of heterocyclic compounds, and its oxime derivative extends this utility even further. chemimpex.com The most common method for its synthesis involves the condensation reaction of 1-methylisatin with hydroxylamine (B1172632), establishing a straightforward route to this key intermediate. rsc.orgbyjus.com
Once formed, the compound serves as a launchpad for various cyclization and condensation reactions. The oxime group and the adjacent carbonyl functionality provide multiple reactive sites. For instance, isatin derivatives are extensively used as reactants for the stereoselective preparation of spirobicyclic and bis-spirotricyclic pyrazolidinones and spiro-oxindoles. nih.govsigmaaldrich.com The oxime's nitrogen and oxygen atoms can act as nucleophiles or participate in concerted cycloaddition reactions. Furthermore, the oxime can be transformed into other functional groups that then facilitate cyclization. Reduction of the oxime to an amine, for example, introduces a primary amine group that can be used to construct fused ring systems. wikipedia.org The development of one-pot, multicomponent reactions involving isatin derivatives further highlights their role as central building blocks for rapidly assembling complex heterocyclic frameworks. nih.govrsc.org
Scaffold for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology that aims to generate collections of structurally diverse small molecules in an efficient manner. nih.govmdpi.com The goal is to populate chemical space with novel molecular scaffolds to probe biological functions and identify new therapeutic leads. cam.ac.uk this compound is an exemplary scaffold for DOS due to its multiple points of diversification.
The core structure presents several handles for modification:
The Aromatic Ring: The benzene (B151609) portion of the indolinone core can undergo electrophilic substitution reactions, allowing for the introduction of various substituents (e.g., halogens, nitro groups) that can alter the electronic properties and steric profile of the molecule or serve as handles for further coupling reactions.
The Oxime Group: The hydroxyimino moiety can be alkylated, acylated, or used in cycloaddition reactions, leading to a wide range of derivatives. wikipedia.org
The Lactam Carbonyl: While less commonly modified, this group can influence the reactivity of the adjacent C3 position.
The N-Methyl Group: In the broader isatin class, the nitrogen at position 1 is a key point for introducing diversity via alkylation or arylation. nih.gov The presence of the methyl group in this specific compound already represents one level of diversification from the parent isatin oxime.
By applying a series of reactions to these strategic positions, a single starting scaffold like this compound can give rise to a large library of related but structurally distinct compounds, which is the central tenet of DOS. nih.govfrontiersin.org
Application in Probe Design for Biological Research
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to study their function in a cellular context. The design of such probes often requires a scaffold that can be readily modified to include reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling.
This compound serves as a suitable foundation for such probes. Its derivatization potential allows for the strategic attachment of necessary functionalities without abolishing the core structure's inherent biological activity. For example, a derivative of this scaffold could be synthesized to include an alkyne or azide (B81097) group, turning it into a component for "click chemistry." This highly efficient and specific reaction is widely used to attach fluorescent dyes or affinity tags, enabling researchers to visualize the probe's localization within cells or to isolate its binding partners. The development of fluorescent sensors from oxime-functionalized frameworks for the detection of specific ions or molecules demonstrates the utility of the oxime scaffold in probe design. researchgate.net Given that isatin derivatives are known to be involved in enzyme inhibition and receptor interactions, probes based on the this compound skeleton could be powerful tools for target identification and validation in drug discovery. chemimpex.comnih.gov
Integration into Compound Libraries for High-Throughput Screening (HTS) in Research
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, involving the automated testing of vast numbers of compounds against a specific biological target to identify "hits"—molecules that modulate the target's activity. nih.gov The success of an HTS campaign is heavily dependent on the quality and diversity of the compound library being screened. stanford.edu
Compound libraries are curated collections that can range from thousands to millions of molecules. selleckchem.com this compound and the derivatives generated from it via Diversity-Oriented Synthesis are ideal candidates for inclusion in these libraries. The isatin family of compounds has a proven track record of diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties, making them a rich source of potential drug leads. nih.govnih.gov By systematically modifying the this compound scaffold, a focused library of analogues can be created. Screening this library can provide valuable Structure-Activity Relationship (SAR) data, revealing which structural features are critical for the desired biological effect. nih.gov The active compounds, or "hits," identified from these screens serve as the starting point for further optimization in the drug development process. nih.gov
Strategies for Derivatization for Enhanced Research Utility
The chemical versatility of this compound is key to its utility as a research tool. A variety of chemical transformations can be applied to modify its structure and tune its properties. These derivatization strategies allow chemists to explore the chemical space around the core scaffold, optimizing for potency, selectivity, or other desired characteristics.
Key derivatization reactions include:
Reactions at the Oxime Group: The hydroxyimino group is highly reactive. It can be reduced to a primary amine using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.org This introduces a basic nitrogen atom and a new point for amide or sulfonamide formation. The oxime can also undergo the Beckmann rearrangement when treated with acid, which converts it into an amide derivative. wikipedia.org
Substitution on the Aromatic Ring: Standard aromatic substitution reactions can be performed on the benzene ring. For example, bromination can introduce a bromine atom, which not only modifies the molecule's properties but also provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the attachment of a wide array of other groups.
Reactions Involving the Indolinone Core: The core structure can participate in various condensation and cycloaddition reactions. For instance, multicomponent reactions involving isatins, an aryne precursor, and a 1,3-dione can yield complex 3-substituted-3-hydroxyindolin-2-ones under metal-free conditions. rsc.org Derivatives such as 3-hydrazonoindolin-2-ones have also been synthesized as potential enzyme inhibitors. nih.govmdpi.com
The following table summarizes some of the key derivatization strategies for the isatin oxime scaffold:
| Reaction Type | Reagent(s) / Conditions | Resulting Functional Group / Structure | Research Utility | Reference |
| Oxime Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Primary Amine (-NH₂) | Introduces a basic center; enables further derivatization (e.g., amides, sulfonamides). | wikipedia.org |
| Beckmann Rearrangement | Acid (e.g., H₂SO₄, PCl₅) | Amide | Ring expansion or formation of new amide-containing structures. | rsc.orgwikipedia.org |
| Aromatic Halogenation | Bromine (Br₂) | Bromo-substituted aromatic ring | Modifies electronic properties; provides a handle for cross-coupling reactions. | |
| N-alkylation (on parent isatin) | Alkyl halide, Base (e.g., K₂CO₃) | N-substituted indolinone | Increases lipophilicity; explores steric effects at the N1 position. | |
| Hydrazone Formation | Hydrazine hydrate | 3-hydrazonoindolin-2-one | Creates scaffolds for enzyme inhibitors and other bioactive molecules. | nih.govmdpi.com |
| Cycloaddition | Dipolarophiles (e.g., alkynes) | Complex heterocyclic systems | Builds molecular complexity rapidly. | rsc.org |
These strategies provide a robust toolbox for chemists to generate a vast number of derivatives from a single, accessible starting material, underscoring the central role of this compound in modern chemical research.
Future Research Directions and Challenges in Z 3 Hydroxyimino 1 Methylindolin 2 One Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the broader application of (Z)-3-(Hydroxyimino)-1-methylindolin-2-one and its derivatives is the reliance on classical synthetic methods that may not align with modern principles of green chemistry. Future research is increasingly directed towards creating more efficient, atom-economical, and environmentally benign synthetic pathways.
Key future directions include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, representing a greener alternative to conventional heating. cbijournal.com
Catalytic Innovations: Research into novel catalysts is crucial. This includes employing copper nanoparticles for cycloaddition reactions in aqueous media, which enhances sustainability. cbijournal.com The development of heterogeneous, reusable catalysts, such as sulfonic acid functionalized nanoporous materials or nanostructured pyrophosphates, offers a path to solvent-free reaction conditions and simplified product purification. pnrjournal.comresearchgate.net
Flow Chemistry: Continuous-flow processes provide enhanced control over reaction parameters, leading to higher safety, scalability, and purity without the need for isolating potentially unstable intermediates. researchgate.net
Alternative Reaction Media: The exploration of ionic liquids and deep eutectic solvents as reaction media can circumvent the use of volatile organic compounds, contributing to more sustainable protocols. researchgate.net
| Synthetic Strategy | Key Advantages | Representative Research Area |
| Green Catalysis | Use of water as a solvent, recyclable catalysts, reduced waste. | Copper nanoparticle-catalyzed cycloaddition reactions. cbijournal.com |
| Microwave-Assisted | Rapid reaction times, increased energy efficiency. | Three-component 1,3-dipolar cycloaddition reactions. cbijournal.com |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Asymmetric synthesis of 3-hydroxyoxindoles. researchgate.net |
| Solvent-Free | Reduced environmental impact, simplified workup. | Use of nanostructured pyrophosphate catalysts. researchgate.net |
Exploration of Undiscovered Reactivity Patterns
The isatin (B1672199) oxime scaffold is rich in functional groups—a lactam, an oxime, and an aromatic ring—that suggest a wealth of untapped chemical reactivity. While the oxime group's role as a nucleophile or directing group is known, its full potential in complex molecular architecture remains to be explored.
Future research will likely focus on:
Cycloaddition Reactions: The oxime moiety can participate in various cycloaddition reactions to construct novel heterocyclic systems. cbijournal.com The development of [2+1+1+1] annulation reactions using reagents like tert-butyl nitrite (B80452) (TBN) opens pathways to fused isoxazoles. researchgate.net
N-Arylation and Alkylation: Metal-free N-arylation of the oxime nitrogen using diaryliodonium salts has been demonstrated as a powerful tool, particularly in the context of DNA-encoded libraries. nih.gov Further exploration of the regioselectivity (N-alkylation vs. O-alkylation) using different electrophiles and reaction conditions presents a significant area for investigation. researchgate.net
Rearrangement Reactions: Probing the stability and potential for rearrangements, such as the Beckmann rearrangement, under various catalytic conditions could yield novel molecular skeletons. cbijournal.com
Photochemical and Electrochemical Transformations: The use of light or electricity to initiate reactions offers unique reactivity patterns not accessible through thermal methods, potentially leading to novel C-H functionalization or ring-expansion products. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of molecules like this compound. The integration of theoretical calculations with experimental work is a major direction for future research.
Key areas of focus include:
QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are vital for designing derivatives with enhanced biological activity. researchgate.netresearchgate.net These models help identify the key steric and electronic features required for potent inhibition of specific biological targets.
Molecular Docking Simulations: Docking studies are essential for predicting and rationalizing the binding modes of isatin oxime derivatives within the active sites of enzymes like kinases or viral proteins. researchgate.netdntb.gov.ua This allows for the structure-based design of more selective and potent inhibitors.
Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can elucidate complex reaction mechanisms, transition states, and predict regioselectivity. dntb.gov.ua For instance, computational models can identify optimal temperatures and reagent concentrations to maximize the yield of a desired isomer during synthesis, minimizing byproduct formation.
Deeper Elucidation of Molecular Mechanisms in Biological Research (in vitro)
Isatin oximes have demonstrated a wide spectrum of biological activities, but a detailed understanding of their molecular mechanisms of action is often lacking. Future in vitro research must move beyond preliminary screening to pinpoint specific molecular interactions and downstream cellular effects.
Prospective research avenues are:
Target Identification and Validation: While isatin oximes are known to inhibit various enzyme classes, identifying the specific targets for compounds like this compound is paramount. For example, derivatives have shown potent inhibition of kinases (e.g., DYRK1A, PIM1), viral proteins (RSV fusion protein), and deubiquitylating enzymes (e.g., UCHL1). dntb.gov.uaresearchgate.netacs.org Future work should use chemoproteomic approaches to confirm these targets in cellular contexts.
Mechanism of Inhibition Studies: Detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, covalent). Isatin oxime derivatives have been developed as covalent inhibitors, stereoselectively labeling catalytic cysteine residues in enzymes like UCHL1. acs.orgresearchgate.net
Cellular Pathway Analysis: Investigating the effects of these compounds on specific cell signaling pathways is critical. Studies have shown that isatin oximes can impact cell cycle progression and demonstrate selectivity for cancer cells over non-tumorigenic cell lines. researchgate.net Understanding how they modulate these pathways will be key to their therapeutic development.
| Biological Target Class | Example Target(s) | Research Focus |
| Protein Kinases | DYRK1A, PIM1, Haspin | Development of anti-inflammatory and neuroprotective agents. dntb.gov.ua |
| Viral Proteins | Respiratory Syncytial Virus (RSV) Fusion Protein | Optimization of antiviral activity and metabolic stability. researchgate.net |
| Deubiquitinases (DUBs) | Ubiquitin C-Terminal Hydrolase L1 (UCHL1) | Elucidation of antiproliferative effects and development of covalent probes. acs.orgresearchgate.net |
Integration with Emerging Technologies in Chemical Biology
The unique structure of this compound makes it an attractive candidate for integration with cutting-edge technologies in chemical biology to create sophisticated molecular tools.
Future opportunities lie in:
Activity-Based Protein Profiling (ABPP): The development of isatin oxime-based activity-based probes (ABPs) is a significant area of growth. These probes can be used to selectively label and identify active enzymes in complex biological systems, including live cells and whole organisms like zebrafish embryos. acs.orgacs.org This technology is crucial for target engagement studies and identifying off-targets.
DNA-Encoded Library (DEL) Technology: The reactivity of the isatin oxime moiety under mild, DNA-compatible conditions makes it suitable for inclusion in DELs. The successful on-DNA N-arylation of isatin oximes allows for the rapid synthesis and screening of vast libraries of compounds to identify high-affinity ligands for protein targets. nih.gov
Development of Chemical Sensors: The oxime group can act as a coordination site for metal ions. This property can be harnessed to design novel fluorescent or colorimetric chemical sensors for the detection of specific analytes, such as Cu²⁺, in biological or environmental samples. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (Z)-3-(Hydroxyimino)-1-methylindolin-2-one and its derivatives?
- Methodology : The compound is typically synthesized via condensation reactions. For example, (Z)-3-(4-bromobenzylidene)-1-methylindolin-2-one derivatives are prepared by treating 1-methylisatin with substituted benzaldehydes under reflux in acetic acid (AcOH) or ethanol, followed by crystallization . Key steps include:
-
Reagent selection : Use of electron-donating/withdrawing substituents on aldehydes to modulate reactivity.
-
Steric control : Maintaining the Z-configuration by optimizing reaction time and temperature to minimize photoisomerization .
-
Purification : Silica gel chromatography (e.g., 25% ethyl acetate in hexane) or recrystallization from ethanol .
- Example : Synthesis of phosphinoyl derivatives (e.g., 3-(Bis(3,5-dimethylphenyl)phosphinoyl)-3-hydroxy-1-methylindolin-2-one) via reactions between 1-methylisatin and phosphine oxides, achieving yields >90% .
Derivative Starting Material Reagent Yield 3q 1-Methylisatin Bis(3,5-dimethylphenyl)phosphine oxide 92% 3z (Z)-3-(4-bromobenzylidene)-1-methylindolin-2-one Amination reagent 60–94%
Q. How are structural and stereochemical properties of this compound confirmed experimentally?
- Techniques :
- NMR spectroscopy : H and C NMR to confirm regiochemistry; P NMR for phosphinoyl derivatives .
- X-ray crystallography : Resolve Z/E configurations (e.g., triclinic crystal system with space group , Å, Å) .
- Mass spectrometry (HRMS) : Verify molecular ions (e.g., [M–1] at m/z 401 for hydrazono derivatives) .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?
- Key Factors :
- Photoisomerization : (Z)- and (E)-isomers interconvert under light exposure, requiring controlled lighting or amber glassware during reactions .
- Solvent polarity : Polar solvents (e.g., AcOH) stabilize intermediates, favoring Z-configuration .
- Temperature : Prolonged heating may lead to isomerization; steam bath heating (45–60 min) is optimal for Mannich base formation .
Q. What advanced computational or experimental methods are used to study the electronic properties of this compound?
- Methods :
- Density Functional Theory (DFT) : Predict HOMO/LUMO gaps to correlate with biological activity (e.g., anticancer properties) .
- Cyclic Voltammetry : Assess redox behavior for applications in organic semiconductors (e.g., electron mobility up to 0.12 cm²/V·s for quinoidal derivatives) .
- SHELX refinement : For crystallographic data analysis (e.g., factor < 0.05 using SHELXL) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Strategies :
- Dose-response studies : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines .
- Control experiments : Compare Z/E isomers to isolate stereochemistry-dependent effects .
- Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., ferrocenyl oxindoles showing IC < 10 µM against breast cancer) .
Q. What methodological challenges arise in characterizing reactive intermediates during synthesis?
- Solutions :
- Trapping intermediates : Use stabilizing agents (e.g., TEMPO for radicals) or low-temperature NMR (-90°C) .
- In situ monitoring : ReactIR or UV-Vis spectroscopy to track hydrazone formation .
- High-resolution MS/MS : Fragment ions to confirm transient species (e.g., m/z 264 for Mannich base intermediates) .
Methodological Best Practices
- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent, temperature, and catalyst combinations.
- Data Reproducibility : Report crystallographic parameters (e.g., ų, ) and NMR acquisition details (e.g., [D6]DMSO solvent, 90 K for X-ray) .
- Ethical Reporting : Adhere to IUPAC nomenclature and journal guidelines (e.g., Harvard referencing, structured abstracts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
